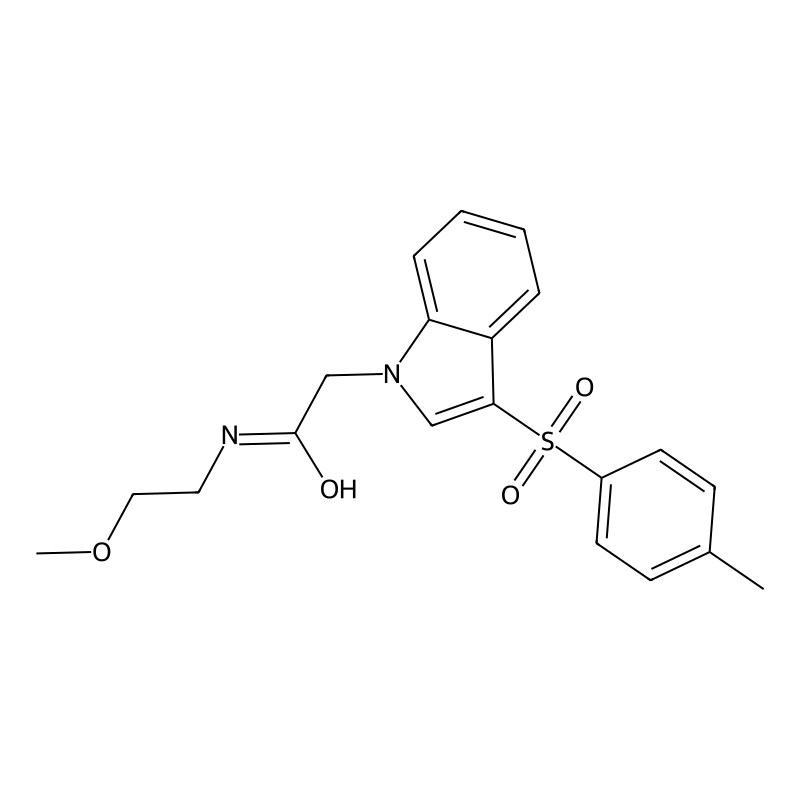

N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is an organic compound with the molecular formula C20H22N2O4S and a molecular weight of 386.47 g/mol. It features a complex structure that includes a tosyl group, an indole moiety, and an acetamide group, making it versatile for various applications in scientific research and industry. This compound is primarily utilized for research purposes and is not intended for therapeutic applications in humans or animals .

N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide exhibits notable biological activities, particularly in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. The mechanism of action includes inducing cell cycle arrest and apoptosis in these cells. Furthermore, it has demonstrated anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines, making it a candidate for further investigation in oncology and inflammatory diseases .

The synthesis of N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide can be achieved through several methodologies:

- Buchwald-Hartwig Amination: This method involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst to form an amide bond.

- Stille Coupling: This reaction utilizes an aryl iodide and a stannane in the presence of a palladium catalyst to create carbon-carbon bonds.

- Other Synthetic Routes: Additional methods may include various coupling reactions tailored to introduce specific substituents onto the indole or tosyl groups .

N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide has potential applications in several fields:

- Pharmaceutical Research: Due to its antitumor and anti-inflammatory properties, it is being investigated as a lead compound for drug development.

- Chemical Biology: It serves as a tool compound for studying biological pathways related to cancer and inflammation.

- Material Science: The unique properties of this compound may also allow for applications in creating novel materials or catalysts .

Studies on N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide's interactions with biological targets are ongoing. Preliminary findings suggest that it interacts with specific receptors involved in cell signaling pathways related to cancer proliferation and inflammation. Future research will likely focus on elucidating these interactions at the molecular level to better understand its therapeutic potential .

Several compounds share structural similarities with N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methoxy-N-(1-(o-tolyl)ethyl)acetamide | C14H16N2O | Contains an o-tolyl group instead of a tosyl group |

| 3-Tosylindole | C15H13N | Lacks the acetamide functionality; simpler structure |

| N-(2-Methoxyethyl)acetamide | C5H11NO2 | A simpler derivative without the indole or tosyl groups |

The uniqueness of N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide lies in its combination of an indole structure with a tosyl group, which enhances its biological activity compared to simpler analogs .